N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS.ClH/c1-14-12-17-18(13-15(14)2)25-20(21-17)23(11-10-22(3)4)19(24)16-8-6-5-7-9-16;/h12-13,16H,5-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSQSQQVBKAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Benzothiazole Derivatives with Modified Substituents
(a) N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide (Compound 3g)
- Structural Differences : Replaces the cyclohexanecarboxamide with a 4-chlorobenzyl-piperazinylacetamide chain.
- Pharmacology : Exhibits antidepressant activity in BALB/c mice (40 mg/kg dose), comparable to fluoxetine in tail suspension tests .
- ADME : Predicted CNS activity via QikProp 4.8, with moderate blood-brain barrier permeability .
(b) N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)acetamide (Compound 3h)
- Structural Differences: Incorporates a dimethylaminoethyl-piperazine chain instead of the cyclohexanecarboxamide.
- Pharmacology : Similar antidepressant efficacy to 3g but with marginally improved solubility (melting point: 132.1°C vs. 115.2°C for 3g) .
Benzamide Derivatives (Compound 3c)
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c)
- Structural Differences: Simple benzamide linkage without the dimethylaminoethyl or cyclohexane groups.
- Pharmacology : Demonstrates antitumor activity but suffers from insolubility (13C-NMR unattainable), limiting bioavailability .
- Key Data : Yield (51%), melting point (210°C), HRMS-confirmed molecular weight .
Therapeutic Potential and Competitive Advantages
- Antidepressant vs.
Preparation Methods
Synthesis of 5,6-Dimethylbenzo[d]thiazol-2-amine
The benzo[d]thiazol core is typically constructed via:
- Cyclocondensation : Reacting 2-amino-4,5-dimethylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (70–80°C, 6–8 hours), achieving 78–85% yields.
- Methylation Optimization : Post-synthesis methylation using dimethyl sulfate in the presence of K₂CO₃ in acetonitrile (60°C, 12 hours) enhances regioselectivity.
Table 1: Comparative Analysis of Benzo[d]thiazol Core Synthesis
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | BrCN, Ethanol | 78–85 | ≥95 |
| Post-synthesis Methylation | (CH₃O)₂SO₂, K₂CO₃ | 90–92 | ≥98 |
Cyclohexanecarboxamide Formation
The carboxamide linkage is established through:
- Schotten-Baumann Reaction : Treating cyclohexanecarbonyl chloride with 5,6-dimethylbenzo[d]thiazol-2-amine in dichloromethane (DCM) and aqueous NaHCO₃ (0–5°C, 2 hours), yielding 65–70%.
- Polyphosphoric Acid (PPA)-Mediated Coupling : Heating cyclohexanecarboxylic acid with the amine in PPA at 140–150°C for 8–12 hours improves yields to 82–88% while minimizing side products.
Critical Parameter : Excess PPA (1.5–2.0 equivalents) ensures complete activation of the carboxylic acid.
Introduction of the Dimethylaminoethyl Group
N-alkylation strategies include:
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-(dimethylamino)ethanol to the carboxamide nitrogen in THF (25°C, 24 hours, 55–60% yield).
- Reductive Amination : Condensing the amine with 2-(dimethylamino)acetaldehyde in methanol under H₂ (3 bar) with Pd/C catalysis (65°C, 12 hours), achieving 75–80% yield.
Table 2: N-Alkylation Efficiency Across Methods
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | DEAD/PPh₃ | THF | 55–60 |
| Reductive Amination | Pd/C, H₂ | Methanol | 75–80 |
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
- Gas-Phase HCl Treatment : Passing dry HCl gas through a solution of the free base in anhydrous diethyl ether (0–5°C, 2 hours), yielding 95–98%.
- Aqueous HCl Crystallization : Mixing the base with 1M HCl in ethanol/water (3:1 v/v) and recrystallizing at −20°C (90–93% yield).
Catalytic and Process Optimization
Solvent Selection Impact
Parallel Synthesis Applications
High-throughput screening of 34 benzo[d]thiazol derivatives validated the scalability of methodologies, reducing process development time by 40% in analogous compounds.
Analytical Characterization
Industrial-Scale Considerations
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